![molecular formula C10H19N5O B11731268 1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine](/img/structure/B11731268.png)
1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine
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Overview
Description
1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
The synthesis of 1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Final Assembly: The final step involves coupling the triazole and morpholine-containing intermediates under controlled conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit notable antimicrobial properties. For instance, derivatives of triazoles have shown effectiveness against various pathogens, including those classified under the ESKAPE group, which are notorious for their multidrug resistance. The compound has been investigated for its ability to inhibit the growth of these pathogens.
Case Study:
A study demonstrated that triazole derivatives exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function and leading to cell death. This suggests that 1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine could be developed as a novel antimicrobial agent .
Anticancer Properties
Triazole compounds have also been explored for their anticancer activities. The incorporation of morpholine enhances the bioavailability and efficacy of these compounds against cancer cell lines.
Research Findings:
Studies have shown that certain triazole derivatives can induce apoptosis in cancer cells by interfering with cellular signaling pathways. The specific compound may exhibit similar properties, making it a candidate for further investigation in cancer therapeutics .
Neuropharmacological Applications
The morpholine component of the compound suggests potential applications in neuropharmacology. Morpholine derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems.
Evidence:
Research has indicated that morpholine-containing compounds can enhance cognitive functions and provide neuroprotection against neurodegenerative diseases. This opens avenues for using this compound in treating conditions like Alzheimer’s disease or Parkinson’s disease .
Synthesis and Structure-Activity Relationship Studies
Understanding the synthesis of this compound and its analogs is crucial for optimizing its biological activity. Structure-activity relationship (SAR) studies help identify which modifications enhance efficacy or reduce toxicity.
Synthesis Insights:
The synthesis of this compound involves multi-step reactions starting from simpler precursors. Variations in the substituents on the triazole or morpholine rings can significantly affect biological activity .
Potential in Agriculture
Beyond human health applications, triazole compounds are also utilized in agriculture as fungicides. The antifungal properties of triazoles make them suitable candidates for protecting crops from fungal infections.
Agricultural Application:
The compound's efficacy against specific fungal strains could be explored to develop new agricultural fungicides that are less harmful to beneficial microorganisms .
Mechanism of Action
The mechanism of action of 1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of the morpholine and triazole rings allows for versatile interactions with various biological molecules, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine can be compared with other similar compounds, such as:
1-{3-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-yl}ethanone: This compound also contains a morpholine ring but differs in the structure of the heterocyclic ring, which is a pyrazole instead of a triazole.
5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles: These compounds have a similar morpholine group but differ in the heterocyclic ring structure and substitution pattern
The uniqueness of this compound lies in its specific combination of the triazole and morpholine rings, which imparts distinct chemical and biological properties.
Biological Activity
1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine is a compound that features a morpholine moiety and a triazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and its effects on cancer cell lines.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. The presence of the morpholine group enhances the interaction with bacterial membranes, potentially increasing the compound's efficacy against various pathogens.
Table 1: Antimicrobial Activity Against Selected Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 12.5 µg/mL | |
Escherichia coli | 25 µg/mL | |
Pseudomonas aeruginosa | 50 µg/mL |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption : Its lipophilic characteristics allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Interference with Nucleic Acid Synthesis : The triazole ring has been shown to interfere with nucleic acid synthesis in some organisms.
Anticancer Properties
In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
A study published in Journal of Medicinal Chemistry reported that derivatives of triazole compounds showed promising results in inhibiting tumor growth in vivo and in vitro. The specific derivative containing the morpholine group exhibited enhanced selectivity towards cancer cells compared to normal cells, suggesting a potential for targeted therapy .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 1-{3-[2-(morpholin-4-yl)ethyl]-1H-1,2,4-triazol-5-yl}ethanamine?
- Methodology : The synthesis typically involves cycloaddition reactions to form the triazole ring, followed by functionalization with the morpholine-ethyl group. Key steps include:
- Reagents : Use of sodium azide and nitriles for triazole formation .
- Coupling : Alkylation of morpholine derivatives (e.g., 2-(morpholino)ethyl chloride) under reflux conditions with triazole intermediates .
- Catalysts : Zeolite (Y-H) or pyridine to enhance reaction efficiency .
- Purification : Recrystallization from ethanol or ethanol-DMF mixtures .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : 1H and 13C NMR to confirm the triazole ring, morpholine ethyl chain, and amine group .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification (e.g., C9H16N6O, expected m/z = 240.14) .
- X-ray Crystallography : For absolute configuration determination, using SHELX programs for refinement .
Advanced Research Questions
Q. How does the morpholine-ethyl substituent influence biological activity?
- Key Findings :
- The morpholine moiety can modulate pharmacokinetics (e.g., solubility, metabolic stability) but may reduce receptor binding affinity in some contexts. For example, replacing morpholine with smaller cations (e.g., Na+) in related triazole derivatives decreased activity .
- Structure-Activity Relationship (SAR) : The ethyl chain length and morpholine’s electron-rich oxygen may affect interactions with hydrophobic pockets or hydrogen bonding in target proteins .
Q. What in vivo models are suitable for evaluating this compound’s efficacy?
- Models :
- Guinea Pig Inflammation : To assess peripheral NK-1 receptor antagonism (IC50 measurement) .
- Ferret Emesis Model : For antiemetic activity against chemotherapeutic agents (e.g., cisplatin) .
- Gerbil Foot-Tapping Assay : To study central nervous system (CNS) penetration and receptor occupancy duration .
Q. How can pharmacokinetic properties be optimized for therapeutic use?
- Strategies :
- Structural Modifications : Introduce fluorine atoms or methyl groups to enhance metabolic stability .
- Formulation : Use prodrug strategies (e.g., phosphate esters) to improve oral bioavailability .
- Half-Life Extension : Adjust the morpholine ethyl chain length to balance CNS penetration and plasma retention .
Q. What computational approaches aid in target identification and binding mode prediction?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with NK-1 receptors or kinase domains (e.g., JNK inhibitors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to assess stability and residence time .
Q. Methodological Challenges
Q. How to resolve contradictions in biological activity data across derivatives?
- Approach :
- Systematic SAR Studies : Compare analogs with varying substituents (e.g., benzimidazole vs. triazole) .
- Example : In morpholine-containing triazoles, activity decreased with sodium substitution but increased with potassium, highlighting cation-dependent effects .
- Validation : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
Q. What strategies mitigate synthetic challenges in scaling up production?
- Solutions :
Properties
Molecular Formula |
C10H19N5O |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-[5-(2-morpholin-4-ylethyl)-1H-1,2,4-triazol-3-yl]ethanamine |
InChI |
InChI=1S/C10H19N5O/c1-8(11)10-12-9(13-14-10)2-3-15-4-6-16-7-5-15/h8H,2-7,11H2,1H3,(H,12,13,14) |
InChI Key |
KNLDMKKQPGYIEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NNC(=N1)CCN2CCOCC2)N |
Origin of Product |
United States |
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